5-Azaspiro[2.5]octan-6-one
Overview
Description
5-Azaspiro[25]octan-6-one is a nitrogen-containing heterocyclic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.5]octan-6-one can be achieved through several methods. One common approach involves the annulation of cyclopentane rings or four-membered rings . Another method includes the electrochemical cascade assembling of heterocyclic ketones and two molecules of malononitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis typically involves standard organic synthesis techniques, including the use of appropriate catalysts and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[2.5]octan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
5-Azaspiro[2.5]octan-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Azaspiro[2.5]octan-6-one involves its interaction with molecular targets through electrophilic amination. This compound acts as a selective electrophilic aminating agent for nucleophiles, including nitrogen, sulfur, carbon, and oxygen nucleophiles. This interaction suggests that the compound can modify various molecular targets, leading to its diverse applications.
Comparison with Similar Compounds
Similar Compounds
6-Azaspiro[2.5]octane: A related compound with similar structural features and applications.
6-Azaspiro[2.5]octane hydrochloride: Another related compound used in similar research and industrial applications.
Uniqueness
5-Azaspiro[2.5]octan-6-one stands out due to its specific spiro structure, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials.
Biological Activity
5-Azaspiro[2.5]octan-6-one is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The molecular structure of 5-azaspiror[2.5]octan-6-one features a spiro configuration that includes both nitrogen and carbonyl functionalities. This arrangement contributes to its distinct chemical properties and potential interactions with biological targets.
Target Interactions
Research indicates that this compound acts as an agonist for the glucagon-like peptide-1 receptor (GLP-1R). This receptor is crucial for regulating insulin secretion and glucose metabolism, making it a significant target for diabetes treatment. Activation of GLP-1R leads to several metabolic benefits, including:
- Increased insulin release
- Lowered plasma glucose levels
- Delayed gastric emptying
- Enhanced satiety
These effects collectively contribute to weight management and improved glycemic control in diabetic patients .
Antimicrobial Properties
This compound and its derivatives have demonstrated notable antimicrobial activity against various pathogens. For instance, compounds structurally related to this compound have shown effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) for these compounds often fall within the range of 0.03125 to 0.25 μg/mL, indicating potent antibacterial properties .
Anti-inflammatory Effects
In preclinical studies, specific derivatives of this compound have been evaluated for their ability to inhibit heterotopic ossification—a condition characterized by abnormal bone growth associated with inflammation. These studies revealed that certain derivatives could significantly reduce osteoblast proliferation, thereby preventing pathological bone formation in models of arthritis . The optimal dose identified for these effects was 10 mg/kg, demonstrating a dose-dependent response.
Study on Heterotopic Ossification
A pivotal study investigated the efficacy of a derivative of this compound in a collagen-induced arthritis (CIA) model in rats. The results showed that treatment with this compound led to a marked reduction in histological scores for heterotopic bone formation compared to controls. The findings indicated that the compound not only mitigated inflammatory responses but also effectively controlled abnormal bone growth .
Antibacterial Activity Assessment
Another study focused on the antibacterial properties of a related compound, which exhibited dual inhibition of bacterial topoisomerases (GyrB and ParE). This compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, validating the potential of spirocyclic compounds like this compound as effective antimicrobial agents .
Summary of Biological Activities
Properties
IUPAC Name |
5-azaspiro[2.5]octan-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-6-1-2-7(3-4-7)5-8-6/h1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYDLMLJXBSNSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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